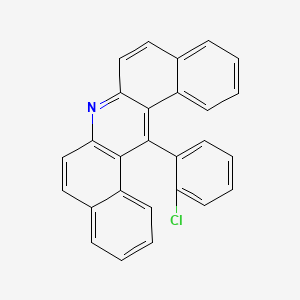
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- is a polycyclic aromatic nitrogen heterocyclic compound. It belongs to the class of polycyclic aromatic hydrocarbons (PAHs) which are known for their complex structures and significant environmental impact. This compound is of particular interest due to its mutagenic and carcinogenic properties, making it a subject of study in environmental forensics and toxicology .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of dibenzo(a,j)acridine, 14-(2-chlorophenyl)- typically involves a multi-step process. One common method includes the regioselective palladium-catalyzed cross-coupling reactions of 2,3,5,6-tetrachloropyridine followed by Brønsted acid-mediated cycloisomerization . This method is advantageous due to its broad applicability and good yields.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the general approach involves similar synthetic routes as those used in laboratory settings, scaled up to meet industrial demands. The use of palladium catalysts and cycloisomerization reactions are likely employed in large-scale production as well.
化学反応の分析
Types of Reactions
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- undergoes various chemical reactions, including:
Oxidation: This reaction typically involves the addition of oxygen or the removal of hydrogen.
Reduction: This involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong oxidizing agents for oxidation reactions, reducing agents such as hydrides for reduction reactions, and halogenated organics for substitution reactions .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield various oxygenated derivatives, while substitution reactions can produce a range of substituted acridines.
科学的研究の応用
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- has several scientific research applications:
Chemistry: It is used as an analytical standard for the determination of PAHs in environmental samples.
Biology: Its mutagenic and carcinogenic properties make it a valuable compound for studying the mechanisms of mutagenesis and carcinogenesis.
Medicine: Research into its biological effects can contribute to understanding cancer development and potential therapeutic targets.
作用機序
The mechanism by which dibenzo(a,j)acridine, 14-(2-chlorophenyl)- exerts its effects involves its interaction with DNA. It can intercalate into DNA strands, causing mutations and potentially leading to carcinogenesis. The molecular targets include DNA bases, and the pathways involved are those related to DNA repair and replication .
類似化合物との比較
Similar Compounds
- Dibenzo(a,h)acridine
- Dibenzo(a,c)anthracene
- Benzo©acridine
- Indeno(1,2,3-cd)pyrene
- Dibenzo(a,h)anthracene
Uniqueness
Dibenzo(a,j)acridine, 14-(2-chlorophenyl)- is unique due to its specific structure and the presence of a chlorine atom, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different mutagenic and carcinogenic properties, making it a distinct subject of study in environmental and biological research.
特性
CAS番号 |
35839-54-4 |
|---|---|
分子式 |
C27H16ClN |
分子量 |
389.9 g/mol |
IUPAC名 |
2-(2-chlorophenyl)-13-azapentacyclo[12.8.0.03,12.04,9.017,22]docosa-1,3(12),4,6,8,10,13,15,17,19,21-undecaene |
InChI |
InChI=1S/C27H16ClN/c28-22-12-6-5-11-21(22)27-25-19-9-3-1-7-17(19)13-15-23(25)29-24-16-14-18-8-2-4-10-20(18)26(24)27/h1-16H |
InChIキー |
PUTUGNFDBXZQSR-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C2C(=C1)C=CC3=C2C(=C4C(=N3)C=CC5=CC=CC=C54)C6=CC=CC=C6Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


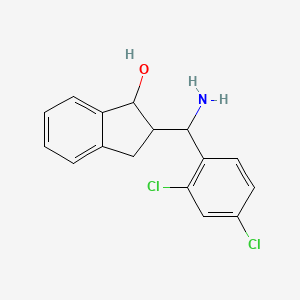
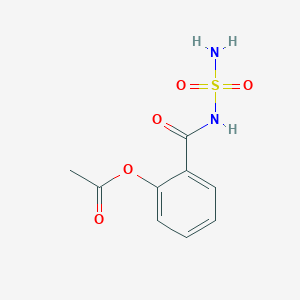
![o,o-Diethyl s-[(5-methoxy-1,3,4-thiadiazol-2-yl)methyl] phosphorothioate](/img/structure/B14678526.png)
![4-ethoxy-N-[2,2,2-trichloro-1-(4-ethoxyphenyl)ethyl]aniline](/img/structure/B14678555.png)

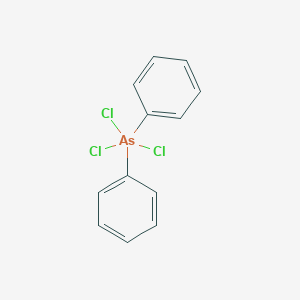
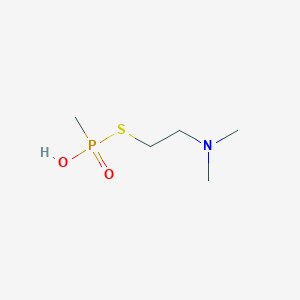

![1-bromo-4-[(E)-2-phenylethenyl]sulfanylbenzene](/img/structure/B14678570.png)
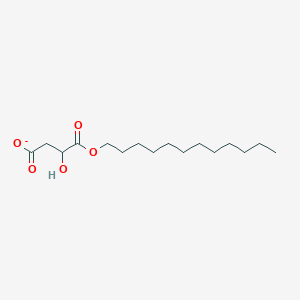
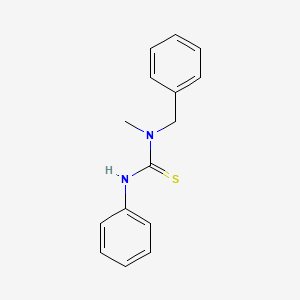
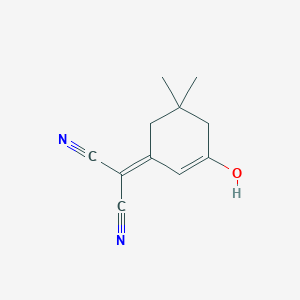

![Bis[4-acetamido-2-carbomethoxyphenyl]sulfone](/img/structure/B14678629.png)
